molecular formula C8H5IN2O2 B094332 6-iodo-1H-quinazoline-2,4-dione CAS No. 16353-27-8

6-iodo-1H-quinazoline-2,4-dione

Cat. No. B094332
CAS RN: 16353-27-8
M. Wt: 288.04 g/mol
InChI Key: NBSMJLABFCDYFQ-UHFFFAOYSA-N
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Description

6-Iodo-1H-quinazoline-2,4-dione, also known as 6-iodoquinazoline-2,4-dione, is a heterocyclic compound of the quinazoline family with a variety of applications in synthetic organic chemistry. It is a versatile intermediate for the synthesis of many biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It is also used as an inhibitor of enzymes, such as tyrosinase, and as a fluorescent probe for the detection of biologically active compounds.

Scientific Research Applications

  • Synthesis of Quinazoline Derivatives : One study details a palladium-catalyzed process to synthesize quinazoline-2,4(1H,3H)-diones, demonstrating an efficient method to construct these compounds while utilizing atmospheric CO2 (Xu et al., 2017). Similarly, another research highlights a solvent-free synthesis technique using carbon dioxide, producing quinazoline derivatives that serve as key intermediates in several drugs (Mizuno et al., 2007).

  • Pharmacological Applications : Quinazoline derivatives have been studied for their potential as receptor antagonists, particularly targeting AMPA and kainate receptors. This research holds promise for the development of new pharmaceutical compounds (Colotta et al., 2006).

  • Green Chemistry Applications : Several studies focus on environmentally friendly synthesis methods for quinazoline derivatives. For example, one research reports the efficient synthesis of these compounds from CO2 and 2-aminobenzonitriles in water, without any catalyst (Ma et al., 2013). Another study explores the use of cesium carbonate as a catalyst for similar synthesis processes (Patil et al., 2008).

  • Herbicidal Activity : Some quinazoline-2,4-diones have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), indicating their potential as effective herbicides (Wang et al., 2015).

  • Novel Synthesis Methods : Various innovative methods for synthesizing quinazoline derivatives have been reported, including selenium-catalyzed carbonylation and solid-phase synthesis techniques (Wu & Yu, 2010); (Buckman & Mohan, 1996).

  • Antidiabetic Activity : Some quinazoline-2,4-diones have shown potential as antidiabetic agents, demonstrated through enzyme inhibition assays and molecular docking studies (Santos-Ballardo et al., 2020).

Future Directions

The discovery of new inhibitors with an improved and distinct pharmacological profile is still needed for enormous explorations . The integration of different functional groups at position N-1 and N-3 of the quinazoline nucleus was found to be essential for antimicrobial activity . These findings suggest potential future directions for the development of new quinazoline-2,4-dione derivatives.

properties

IUPAC Name

6-iodo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMJLABFCDYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464155
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16353-27-8
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to general method B from 2-amino-5-iodobenzoic acid (5.0 g) and urea (11.4 g). Yield: 5.34 g (98%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.04 (d, J=2.0 Hz, 1H), 7.77 (dd, J=2.1 Hz, J=8.6 Hz, 1H), 6.90 (d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
5.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (3.5 g) and urea (1.56 g) in NMP (15 ml) was heated at 160° C. for 6 hours then cooled. Water (200 ml) was added and the resultant precipitate was collected, washed with water and dried to give the title compound (3.35 g) as a solid. MS (CI+): 289 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 25.36 g of 2-amino-5-iodobenzoic acid in 250 ml of water and 90 mL of THF was added 7.40 g of glacial acetic acid and stirred at room temperature. Then was added 7.82 g of potassium cyanate in water dropwise. Left to overnight. Added another 5.47 g of potassium cyanate. Stirred overnight. A total of 160 g of NaOH pellets were added portionwise, keeping the mixture cool in ice-water bath. The mixture was stirred at room temperature overnight. The mixture was cooled in a refrigerator and the precipitate filtered through a sintered glass funnel. The precipitate was then dissolved in water and acidified with 4N HCl. The precipitate was collected by filtration. The solid was dried in a vacuum oven to yield 25.44 g of the title compound.
Quantity
25.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
7.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
5.47 g
Type
reactant
Reaction Step Four
Name
Quantity
160 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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